N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
Furan and thiophene are both heterocyclic compounds, which means they contain atoms of at least two different elements in their rings . Furan has an oxygen atom in its five-membered ring, while thiophene has a sulfur atom . Thiadiazole is another type of heterocyclic compound that contains two nitrogen atoms and one sulfur atom in its five-membered ring .
Synthesis Analysis
The synthesis of compounds containing furan and thiophene often involves reactions with systems containing C=O and C=N groups . An efficient and metal-free approach to the construction of diverse functionalized furan derivatives has been developed from ene-yne-ketones and 1,3,5-triazinanes .Molecular Structure Analysis
The molecular structure of these compounds can be quite complex. For example, in the case of thiophene, it is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis
Thiosemicarbazides, which are related to thiadiazoles, have been used in organic synthesis to produce several heterocycles . Their reactions with systems containing C=O and C=N groups is one of the methods for the preparation of biologically active compounds .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Chemical Synthesis and Reactivity
- Research has focused on understanding the reactivity of similar furan and thiophene-containing compounds under various conditions. For example, the synthesis and reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases have led to the formation of diverse derivatives, showcasing the potential for generating a wide range of molecules from a core structure for further application in drug development and material science (Remizov, Pevzner, & Petrov, 2019).
Biological Activities
- Compounds containing thiadiazole and furan rings have been synthesized and tested for their biological activities, including antimicrobial and nematicidal effects. Such studies highlight the potential of these molecules in developing new treatments for infections and parasitic infestations (Reddy, Rao, Yakub, & Nagaraj, 2010).
Molecular Interactions and Drug Design
- The structural motifs present in these compounds, including the thiadiazole ring, have been explored for their interactions with biological molecules. This research is crucial for drug design, as it provides insights into how these compounds can be optimized for better efficacy and reduced toxicity in therapeutic applications (Franchetti et al., 1995).
Antiprotozoal Agents
- Research into dicationic imidazo[1,2-a]pyridines, which share structural similarities with the specified compound, has shown significant antiprotozoal activity, suggesting potential applications in combating diseases caused by protozoan parasites (Ismail et al., 2004).
Advanced Material Synthesis
- The synthesis of novel compounds with furan and thiophene rings has implications in material science, particularly in the development of new organic semiconductors, photovoltaic materials, and sensors. These applications benefit from the unique electronic properties of the furan and thiophene rings, which can be tuned through chemical modifications for specific functionalities (Carpenter & Chadwick, 1985).
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
Thiophene derivatives are known to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their wide range of therapeutic properties .
Pharmacokinetics
Thiophene derivatives are known to have good solubility in most organic solvents, which could potentially affect their bioavailability .
Result of Action
Thiophene derivatives are known to have a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Action Environment
The stability and efficacy of thiophene derivatives could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Future Directions
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-9-12(22-17-16-9)13(18)15-8-14(19,10-4-5-20-7-10)11-3-2-6-21-11/h2-7,19H,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRLOLMPPOFXGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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